6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
Description
This compound is a heterocyclic ester featuring a pyranone core substituted with a methylthiazolylthio-methyl group at position 6 and a 5-chloro-2-nitrobenzoate ester at position 2. Its structure integrates multiple pharmacophores:
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6S2/c1-9-7-27-17(19-9)28-8-11-5-14(21)15(6-25-11)26-16(22)12-4-10(18)2-3-13(12)20(23)24/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZEUCPNMVWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is an organic compound with significant implications in medicinal chemistry. It is characterized by its complex structure, which includes a thiazole moiety, a pyran ring, and a benzoate group. The compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.85 g/mol. The structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₂O₅S |
| Molecular Weight | 398.85 g/mol |
| Structural Features | Thiazole, Pyran |
| Biological Activity Potential | Antibacterial, Enzyme Inhibition |
Antibacterial Activity
Research indicates that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate exhibit significant antibacterial properties. For instance, derivatives of thiazole and pyran have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
In a comparative study, several synthesized compounds demonstrated varying degrees of antibacterial effectiveness, with some achieving IC50 values as low as 2.14 µM against specific bacterial targets . This suggests that the biological activity of our compound may also be substantial.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It is hypothesized that the thiazole moiety may interact with enzymes such as acetylcholinesterase (AChE) and urease, leading to inhibition . For example, compounds with similar structures have shown strong inhibitory activity against urease, which is critical for managing conditions like kidney stones .
The mechanism of action for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets within biological systems. The thiazole ring may modulate enzyme activity or receptor interactions, while the pyran ring contributes to binding affinity and specificity .
Case Studies and Research Findings
- Antibacterial Studies : In one study, derivatives were evaluated for their antibacterial properties using standard protocols against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as new antibacterial agents .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory activities of synthesized compounds similar to our target compound. The findings revealed that several derivatives showed promising results as AChE inhibitors with IC50 values significantly lower than standard reference compounds .
- Molecular Docking Studies : Computational studies have suggested that the structural components of the compound allow it to fit well into enzyme active sites, potentially leading to effective inhibition . This aligns with the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Comparisons
- Bioactivity : While the target compound lacks direct activity data, its chloro-nitrobenzoate moiety shares structural similarities with Compound 4 (), which showed MIC values of 8–16 µg/mL against Gram-positive bacteria. This suggests that the nitro group may enhance membrane penetration or redox activity.
- Synthetic Complexity: The synthesis of the target compound likely requires multi-step coupling of the pyranone and benzoate moieties, similar to methods described for isostructural derivatives (e.g., tert-butylthio intermediates in ). Yield optimization may be challenging due to steric hindrance from the methylthiazolylthio-methyl group.
Key Research Findings
- Intermolecular Interactions : Isostructural analogs () exhibit halogen bonding (C–X···N/O) and π-stacking, critical for stabilizing ligand-receptor complexes. The nitro group in the target compound may form stronger hydrogen bonds compared to chloro or bromo substituents.
- Metabolic Stability : Thiazole-containing compounds (e.g., tolfenpyrad) often show moderate metabolic stability in hepatic microsomes due to sulfur oxidation. The nitro group in the target compound could further reduce metabolic degradation via electron withdrawal .
Preparation Methods
General Synthetic Approaches
The synthesis of this complex molecule typically employs a retrosynthetic analysis that identifies key disconnections and strategic bond formations. Based on the structural complexity, three primary synthetic approaches can be considered:
Modular Synthesis Strategy
The modular approach involves the independent preparation of three key components that are subsequently coupled:
- 4-methylthiazole-2-thiol (thiazole component)
- 6-(bromomethyl)-4-oxo-4H-pyran-3-ol (pyranone component)
- 5-chloro-2-nitrobenzoic acid (benzoate component)
This approach offers flexibility in modifying each module independently and simplifies troubleshooting when optimization is required.
Convergent Synthesis Strategy
In this approach, larger fragments are prepared separately and then combined in a final coupling step:
- Synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol
- Separate preparation of activated 5-chloro-2-nitrobenzoic acid
- Final esterification reaction
The convergent strategy potentially reduces the number of isolation and purification steps, leading to higher overall yields.
Linear Synthesis Strategy
This approach involves a step-by-step buildup of the molecule starting from a simple precursor:
- Begin with the pyranone core
- Sequential functionalization at positions 6 and 3
- Introduction of the thiazole and benzoate groups in a predetermined sequence
While conceptually simpler, this approach may suffer from lower overall yields due to multiple sequential transformations.
Detailed Preparation Methods
Synthesis of Key Intermediates
Preparation of 4-methylthiazole-2-thiol
The thiazole component requires specific reaction conditions for optimal yield:
- Synthesis of 4-methylthiazole via cyclization of α-halopropanone with thiourea
- Functionalization at position 2 to introduce the thiol group
- Protection/deprotection strategies may be employed depending on the subsequent coupling conditions
The general reaction scheme involves refluxing the α-halopropanone with thiourea in ethanol, followed by basic hydrolysis to reveal the thiol functionality.
Synthesis of the Pyranone Core
The preparation of the 4-oxo-4H-pyran-3-yl component typically follows established methods for pyranone synthesis:
- Condensation reactions involving 1,3-dicarbonyl compounds
- Cyclization under controlled conditions
- Regioselective functionalization to introduce the hydroxyl group at position 3 and a suitable handle at position 6 for the attachment of the thiomethyl group
These transformations often require precise temperature control and careful selection of reagents to ensure regioselectivity.
Preparation of 5-chloro-2-nitrobenzoic Acid
Based on the synthetic methodology described in patent CN108329211A, the preparation of 5-chloro-2-nitrobenzoic acid can be accomplished via:
- Nitration of 3-chlorobenzoic acid using nitrogen dioxide as the nitrating agent in dichloroethane or dichloromethane
- Use of lewis acid catalysts such as aluminum chloride or zinc chloride
- Temperature control between 40-100°C with reaction times of 4-18 hours
This approach offers improved environmental sustainability by avoiding traditional mixed acid nitration methods.
Coupling Reactions
Thiomethylation of the Pyranone
The introduction of the thiomethyl group at position 6 of the pyranone core involves:
- Preparation of a leaving group at position 6 (typically a halide or tosylate)
- Nucleophilic substitution with 4-methylthiazole-2-thiol under basic conditions
- Optimization of reaction parameters to minimize side reactions
The following reaction conditions have proven effective for similar thiomethylation reactions:
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Base | Cesium carbonate | Superior to potassium carbonate for thiomethylation reactions |
| Solvent | Dimethylformamide | Facilitates nucleophilic substitution reactions |
| Temperature | 60-80°C | Balances reactivity with minimization of side reactions |
| Reaction Time | 12-16 hours | Ensures complete conversion |
| Molar Ratios | 1:1.5:3 (substrate:thiol:base) | Excess base promotes complete deprotonation of thiol |
Esterification with 5-chloro-2-nitrobenzoic Acid
The final esterification step to attach the 5-chloro-2-nitrobenzoate group can be achieved through:
- Activation of 5-chloro-2-nitrobenzoic acid as an acid chloride or mixed anhydride
- Reaction with the hydroxyl group at position 3 of the pyranone intermediate
- Catalysis by 4-dimethylaminopyridine (DMAP) to enhance the reaction rate
Research indicates that the following conditions optimize this esterification step:
| Parameter | Recommended Condition | Considerations |
|---|---|---|
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Provides water-soluble urea byproduct for easier purification |
| Catalyst | 4-Dimethylaminopyridine | Enhances the nucleophilicity of the hydroxyl group |
| Solvent | Dichloromethane | Standard solvent for esterification reactions |
| Temperature | 20-40°C | Higher temperatures may lead to decomposition |
| Reaction Time | 4-8 hours | Monitored by thin-layer chromatography |
Optimized Synthetic Protocols
Protocol for Modular Synthesis
Based on analysis of related synthetic methodologies, the following optimized protocol is recommended:
Step 1: Preparation of 4-methylthiazole-2-thiol
- React 1-bromopropan-2-one (1.0 eq) with thiourea (1.2 eq) in ethanol at reflux for 3-4 hours
- Hydrolyze with sodium hydroxide solution (2.0 eq) at 60°C for 2 hours
- Acidify with hydrochloric acid to pH 2-3
- Extract with ethyl acetate, dry, and concentrate
- Expected yield: 70-80%
Step 2: Preparation of 6-(bromomethyl)-4-oxo-4H-pyran-3-ol
- React 2,4-dihydroxy-6-methylpyran-3-one (1.0 eq) with N-bromosuccinimide (1.1 eq) in carbon tetrachloride with catalytic benzoyl peroxide
- Reflux for 3-4 hours with irradiation
- Filter, wash, and concentrate
- Purify by column chromatography (hexanes/ethyl acetate)
- Expected yield: 60-70%
Step 3: Thiomethylation Reaction
- Combine 6-(bromomethyl)-4-oxo-4H-pyran-3-ol (1.0 eq), 4-methylthiazole-2-thiol (1.2 eq), and cesium carbonate (3.0 eq) in dimethylformamide
- Stir at 70°C for 14 hours under nitrogen atmosphere
- Quench with water and extract with ethyl acetate
- Purify by column chromatography
- Expected yield: 65-75%
Step 4: Esterification Reaction
- Dissolve 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 eq), 5-chloro-2-nitrobenzoic acid (1.2 eq), and 4-dimethylaminopyridine (0.2 eq) in dichloromethane
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.3 eq) at 0°C
- Allow to warm to room temperature and stir for 6 hours
- Wash with water, dry, concentrate, and purify
- Expected yield: 70-80%
Overall yield : 20-30%
Improved One-Pot Thiomethylation-Esterification Protocol
Research findings suggest that a one-pot protocol combining the thiomethylation and esterification steps can improve overall efficiency:
- Conduct the thiomethylation reaction as described in Step 3 above
- After confirmation of complete conversion by thin-layer chromatography, add 5-chloro-2-nitrobenzoyl chloride (1.2 eq) and triethylamine (2.0 eq) directly to the reaction mixture
- Continue stirring at room temperature for an additional 4 hours
- Work up and purify as described previously
This approach potentially increases the overall yield by 5-10% by avoiding an intermediate isolation step.
Comparative Analysis of Synthetic Methodologies
Various methodologies for preparing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate offer different advantages and limitations:
| Methodology | Key Advantages | Limitations | Overall Yield | Reaction Time |
|---|---|---|---|---|
| Modular Synthesis | Flexible modification of each component; Easier troubleshooting | Multiple isolation steps; Material loss during purification | 20-30% | 3-4 days |
| Convergent Synthesis | Fewer isolation steps; Higher potential yield | Challenging final coupling of bulky fragments | 30-40% | 2-3 days |
| Linear Synthesis | Simpler execution; Fewer complex intermediates | Lower yield due to sequential steps | 15-25% | 4-5 days |
| One-Pot Approach | Reduced isolation steps; Greater efficiency | More difficult reaction control; Challenging purification | 25-35% | 1-2 days |
Purification and Characterization
Purification Techniques
The purification of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate typically employs:
- Column chromatography using silica gel with appropriate solvent systems (e.g., hexanes/ethyl acetate gradients)
- Recrystallization from methanol or ethanol/water mixtures
- For larger scale preparations, preparative high-performance liquid chromatography
Research indicates that a two-step purification process involving initial column chromatography followed by recrystallization provides the highest purity product.
Analytical Characterization
Comprehensive characterization of the target compound involves multiple analytical techniques:
Nuclear Magnetic Resonance Spectroscopy
Key diagnostic signals in the 1H NMR spectrum (500 MHz, CDCl3) include:
- Methyl group on thiazole: δ 2.5-2.6 ppm (singlet, 3H)
- Thiazole C-H: δ 7.0-7.1 ppm (singlet, 1H)
- Methylene linker: δ 3.8-4.2 ppm (singlet, 2H)
- Pyranone ring protons: δ 6.0-8.0 ppm (multiple signals)
- Aromatic protons from benzoate group: δ 7.5-8.5 ppm (complex pattern)
Mass Spectrometry
Expected mass spectral data includes:
- Molecular ion [M+H]+ at m/z 439
- Characteristic fragmentation patterns including loss of the nitro group (m/z 393) and cleavage of the ester bond
Infrared Spectroscopy
Characteristic IR absorption bands include:
- Carbonyl stretching (1700-1750 cm-1)
- Nitro group asymmetric and symmetric stretching (1520-1550 cm-1 and 1340-1380 cm-1)
- C-S stretching (700-800 cm-1)
Optimization Strategies for Scale-Up Production
Scaling up the synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate presents several challenges that require specific optimization strategies:
Temperature and Mixing Optimization
For larger scale reactions, precise temperature control becomes critical:
| Reaction Step | Small Scale Temperature | Scale-Up Recommendation | Rationale |
|---|---|---|---|
| Thiazole Formation | Reflux conditions | Jacketed reactor with controlled heating | Better temperature distribution |
| Thiomethylation | 70°C oil bath | 60-65°C with gradual heating | Prevents localized overheating |
| Esterification | Room temperature | 15-20°C with controlled addition | Mitigates exothermic reaction risks |
Solvent and Reagent Considerations
The selection of solvents and reagents for scale-up should consider:
- Replacement of hazardous solvents (e.g., substituting dichloromethane with ethyl acetate where possible)
- Reduction in the equivalents of coupling reagents (1.1 eq. instead of 1.3 eq.)
- Implementation of solvent recycling procedures
These modifications contribute to a more environmentally sustainable and economically viable large-scale process.
Q & A
Q. How can researchers optimize the synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction parameters. For example:
- Intermediate Preparation : Start with synthesizing the thiazole and pyran intermediates. The thiazole moiety can be generated via nucleophilic substitution reactions (e.g., 4-methylthiazole with thiol reagents) under inert atmospheres to prevent oxidation .
- Coupling Reactions : Use coupling agents like PEG-400 with heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) to facilitate esterification between intermediates. Reaction temperatures should be maintained at 70–80°C to balance reactivity and side-product formation .
- Purification : Employ column chromatography or recrystallization (e.g., using water/ethanol mixtures) to isolate the final product. Monitor purity via TLC and confirm with NMR .
Q. What analytical techniques are recommended for characterizing this compound and validating its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and connectivity. For example, the thioether linkage (-S-CH-) typically shows distinct proton shifts at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHClNOS).
- Infrared (IR) Spectroscopy : Identify functional groups like the nitro (1520–1350 cm) and carbonyl (1720–1700 cm) stretches .
Advanced Research Questions
Q. How do substituents on the benzoate moiety influence the compound’s biological activity and physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with halogen (Cl, F, Br) or nitro-group variations. For example:
- Electron-Withdrawing Groups (e.g., -NO): Enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases). Chlorine at the 5-position increases lipophilicity, enhancing membrane permeability .
- Bioisosteric Replacements : Replace the nitro group with cyano (-CN) to assess changes in target binding using molecular docking .
- Solubility Studies : Measure logP values via shake-flask methods to correlate substituent hydrophobicity with cellular uptake .
Q. What methodologies are employed to elucidate the molecular targets and mechanism of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, monitor fluorescence quenching upon binding to the thiazole ring’s sulfur atoms .
- Cellular Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed proteins in treated vs. untreated cancer cells. Prioritize pathways like apoptosis (e.g., caspase-3 activation) .
- Molecular Docking : Simulate binding poses with software like AutoDock Vina, focusing on the thiazole-pyran scaffold’s interaction with ATP-binding pockets .
Q. How should researchers address discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For cytotoxicity assays, use MTT and ATP-based luminescence in parallel to cross-validate IC values .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers and adjust for confounding factors like solvent effects (DMSO vs. ethanol) .
Data Contradiction Analysis
Q. What experimental strategies can resolve conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer :
- Strain-Specific Testing : Re-evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria using standardized MIC protocols (CLSI guidelines).
- Biofilm vs. Planktonic Assays : Test efficacy in biofilm models (e.g., Calgary Biofilm Device) to assess if discrepancies arise from biofilm-mediated resistance .
- Synergy Studies : Combine with β-lactam antibiotics to determine if potentiation occurs, addressing variability in monotherapy data .
Experimental Design Considerations
Q. How to design a robust in vivo study to evaluate this compound’s anticancer potential?
- Methodological Answer :
- Animal Models : Use xenograft mice implanted with human cancer cells (e.g., HCT-116 colon cancer). Randomize into treatment/control groups (n ≥ 8) to ensure statistical power .
- Dosing Regimen : Administer via intraperitoneal injection (10–20 mg/kg daily) based on preliminary pharmacokinetic data (e.g., t from LC-MS plasma analysis) .
- Endpoint Analysis : Measure tumor volume biweekly and perform histopathology post-sacrifice to assess necrosis/apoptosis markers (e.g., TUNEL staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
